molecular formula C17H12N4O4 B6346924 4-(2H-1,3-Benzodioxol-5-yl)-6-(4-nitrophenyl)pyrimidin-2-amine CAS No. 1354918-25-4

4-(2H-1,3-Benzodioxol-5-yl)-6-(4-nitrophenyl)pyrimidin-2-amine

Cat. No.: B6346924
CAS No.: 1354918-25-4
M. Wt: 336.30 g/mol
InChI Key: HVCXRJASSLCFSO-UHFFFAOYSA-N
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Description

4-(2H-1,3-Benzodioxol-5-yl)-6-(4-nitrophenyl)pyrimidin-2-amine is a complex organic compound that features a pyrimidine core substituted with a benzodioxole and a nitrophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2H-1,3-Benzodioxol-5-yl)-6-(4-nitrophenyl)pyrimidin-2-amine typically involves multi-step organic reactions. One common approach is the condensation of 2-amino-4-(2H-1,3-benzodioxol-5-yl)pyrimidine with 4-nitrobenzaldehyde under acidic or basic conditions. The reaction may require catalysts such as p-toluenesulfonic acid or sodium hydroxide to proceed efficiently.

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route for large-scale reactions. This includes using continuous flow reactors to enhance reaction efficiency and yield. Solvent selection, temperature control, and purification techniques such as recrystallization or chromatography are crucial for obtaining high-purity products.

Chemical Reactions Analysis

Types of Reactions

4-(2H-1,3-Benzodioxol-5-yl)-6-(4-nitrophenyl)pyrimidin-2-amine can undergo various chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.

    Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas with a palladium catalyst.

    Substitution: The benzodioxole ring can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) or sodium borohydride.

    Substitution: Halogenating agents like bromine or chlorinating agents in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Formation of nitro derivatives.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of halogenated benzodioxole derivatives.

Scientific Research Applications

4-(2H-1,3-Benzodioxol-5-yl)-6-(4-nitrophenyl)pyrimidin-2-amine has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects in drug development.

    Industry: Utilized in the development of advanced materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 4-(2H-1,3-Benzodioxol-5-yl)-6-(4-nitrophenyl)pyrimidin-2-amine depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The benzodioxole and nitrophenyl groups can influence the compound’s binding affinity and specificity, affecting various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

    4-(2H-1,3-Benzodioxol-5-yl)-6-phenylpyrimidin-2-amine: Lacks the nitro group, which may result in different chemical reactivity and biological activity.

    4-(2H-1,3-Benzodioxol-5-yl)-6-(4-methylphenyl)pyrimidin-2-amine: Contains a methyl group instead of a nitro group, potentially altering its physical and chemical properties.

Uniqueness

4-(2H-1,3-Benzodioxol-5-yl)-6-(4-nitrophenyl)pyrimidin-2-amine is unique due to the presence of both the benzodioxole and nitrophenyl groups, which confer distinct electronic and steric properties

Properties

IUPAC Name

4-(1,3-benzodioxol-5-yl)-6-(4-nitrophenyl)pyrimidin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12N4O4/c18-17-19-13(10-1-4-12(5-2-10)21(22)23)8-14(20-17)11-3-6-15-16(7-11)25-9-24-15/h1-8H,9H2,(H2,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVCXRJASSLCFSO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C3=NC(=NC(=C3)C4=CC=C(C=C4)[N+](=O)[O-])N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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